molecular formula C11H10N2O3 B2799416 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid CAS No. 2408974-43-4

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid

Cat. No.: B2799416
CAS No.: 2408974-43-4
M. Wt: 218.212
InChI Key: ZIYBRDTWCQUEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two methyl groups at positions 2 and 4, a keto group at position 3, and a carboxylic acid group at position 6.

Scientific Research Applications

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Future Directions

Quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, have significant potential for future research and development due to their diverse pharmacological activities . They can be used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation and carboxylation reactions. One common method involves the reaction of o-phenylenediamine with 2,4-pentanedione in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the keto group. Finally, the carboxylic acid group is introduced through carboxylation using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or oxidases, by binding to their active sites. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological activity being studied .

Comparison with Similar Compounds

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid can be compared with other similar quinoxaline derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are distinct from other quinoxaline derivatives.

Properties

IUPAC Name

2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYBRDTWCQUEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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